molecular formula C22H25F2NO4 B126333 (S,R,R,S)-Nebivolol CAS No. 119365-23-0

(S,R,R,S)-Nebivolol

货号: B126333
CAS 编号: 119365-23-0
分子量: 405.4 g/mol
InChI 键: KOHIRBRYDXPAMZ-UBBRYJJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,R,R,S)-Nebivolol is a selective beta-1 adrenergic receptor antagonist used primarily in the treatment of hypertension and heart failure. It is a chiral compound with four stereocenters, making it a complex molecule with multiple enantiomers. The (S,R,R,S) configuration refers to the specific spatial arrangement of its atoms, which is crucial for its biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,R,S)-Nebivolol involves several steps, including the formation of the chiral centers. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. The process typically involves:

    Formation of the chiral intermediate: This step often uses chiral sulfoxides or sulfinimines as starting materials.

    Cyclization and functional group transformations: These steps involve various reagents and conditions, such as Grignard reagents, hydrogenation, and oxidation reactions.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. The process involves:

    Large-scale asymmetric synthesis: Using chiral catalysts that are efficient and cost-effective.

    Continuous flow reactions: To improve yield and reduce reaction times.

    Purification and crystallization: Ensuring high purity and consistent quality of the final product.

化学反应分析

Types of Reactions

(S,R,R,S)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically involving hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated intermediates.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Palladium or platinum catalysts for hydrogenation.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified for different applications.

科学研究应用

(S,R,R,S)-Nebivolol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of chiral synthesis and stereochemistry.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. It is also being explored for potential benefits in other cardiovascular conditions.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

作用机制

(S,R,R,S)-Nebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

    Reduction in heart rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.

    Decreased myocardial contractility: Reducing the force of heart contractions.

    Vasodilation: Through the release of nitric oxide, leading to the relaxation of blood vessels.

The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system and nitric oxide signaling.

相似化合物的比较

Similar Compounds

    Atenolol: Another selective beta-1 adrenergic receptor antagonist used for similar indications.

    Metoprolol: A widely used beta-blocker with similar therapeutic effects.

    Bisoprolol: Known for its high selectivity for beta-1 receptors.

Uniqueness

(S,R,R,S)-Nebivolol is unique due to its:

    High selectivity for beta-1 receptors: Minimizing side effects related to beta-2 receptor blockade.

    Nitric oxide-mediated vasodilation: Providing additional benefits in reducing blood pressure.

    Chiral complexity: Offering insights into the role of stereochemistry in drug action and metabolism.

生物活性

(S,R,R,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological properties, including selective beta-1 adrenergic receptor blockade and vasodilatory effects mediated through the nitric oxide (NO) pathway. This article explores the biological activity of nebivolol, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile.

Nebivolol distinguishes itself from other beta-blockers by its dual action:

  • Beta-1 Selectivity : At therapeutic doses (≤10 mg), nebivolol exhibits approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors, leading to reduced heart rate and myocardial contractility .
  • Vasodilation : Nebivolol enhances endothelial function by stimulating the release of NO via β3 adrenergic receptor agonism, which results in vasodilation and decreased peripheral vascular resistance . This mechanism is crucial for its antihypertensive effects.

Efficacy in Clinical Studies

Several studies have evaluated the effectiveness of nebivolol in different patient populations:

Hypertension Management

  • Blood Pressure Reduction : In a multicenter study involving hypertensive patients, nebivolol significantly reduced systolic blood pressure (SBP) by 11.1 mmHg and diastolic blood pressure (DBP) by 8.0 mmHg after 8 weeks of treatment with doses of 5 or 10 mg daily .
  • Long-term Efficacy : A meta-analysis indicated that nebivolol was more effective than other second-generation beta-blockers in reducing blood pressure and improving patient outcomes .

Heart Failure

  • Elderly Patients : The SENIORS study demonstrated that nebivolol reduced the composite risk of all-cause mortality or cardiovascular hospital admission in elderly patients with heart failure . The hazard ratio was 0.86, indicating a significant benefit compared to placebo.
  • Improvement in Cardiac Function : Clinical trials have shown that nebivolol improves left ventricular function in patients with heart failure, as evidenced by improved ejection fractions and reduced hospitalization rates due to heart failure exacerbations .

Safety Profile

Nebivolol is generally well-tolerated, with a lower incidence of adverse effects compared to traditional beta-blockers:

  • Adverse Events : In various studies, the occurrence of serious adverse events was minimal, with most patients reporting a favorable tolerance to treatment .
  • Metabolic Effects : Nebivolol has been associated with neutral or beneficial effects on metabolic parameters such as glucose and lipid metabolism, likely due to its antioxidant properties and NO-mediated vasodilation .

Summary of Clinical Findings

Study TypePopulationNebivolol DosageSBP ReductionDBP ReductionKey Findings
Multicenter StudyHypertensive Patients5-10 mg/day-11.1 mmHg-8.0 mmHgEffective in reducing BP without metabolic side effects
SENIORS StudyElderly Heart Failure PatientsTitrated to 10 mg/dayN/AN/AReduced mortality and hospital admissions
Meta-analysisVarious Hypertensive StudiesVariedSignificantSignificantSuperior efficacy compared to other beta-blockers

属性

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UBBRYJJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,R,S)-Nebivolol
Reactant of Route 2
(S,R,R,S)-Nebivolol
Reactant of Route 3
(S,R,R,S)-Nebivolol
Reactant of Route 4
Reactant of Route 4
(S,R,R,S)-Nebivolol
Reactant of Route 5
Reactant of Route 5
(S,R,R,S)-Nebivolol
Reactant of Route 6
Reactant of Route 6
(S,R,R,S)-Nebivolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。